N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Description
N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted with two methyl groups on the amine nitrogen and a third methyl group at the 2-position.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N,N,2-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-9-4-5-10-8-11(13(16)15(2)3)6-7-12(10)14-9/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
AFAKWTKQRUPFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Methyl Groups: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Potential
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of tetrahydroquinoline exhibit various pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. For instance, studies have shown that certain tetrahydroquinoline derivatives can act as NMDA receptor antagonists, which are useful in anesthesia and pain management .
Case Study: Neuroprotective Effects
A study conducted on the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (a derivative of the compound) demonstrated significant neuroprotective properties in a rat model of Parkinson's disease. The study reported that treatment with this compound reduced oxidative stress markers and improved motor coordination scores compared to control groups .
Antioxidant Activity
The antioxidant properties of N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide have been highlighted in several studies. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells.
Research Findings
In experiments involving oxidative stress models, the compound was shown to significantly decrease levels of lipid oxidation products and protein oxidation products. This reduction was linked to an improvement in overall cellular health and function .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. The findings suggest that it possesses notable antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Summary
| Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 20 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 50 µg/mL | Disruption of membrane integrity |
| Candida albicans | 15 µg/mL | Inhibition of fungal cell growth |
Applications in Neurodegenerative Diseases
The compound's potential application in treating neurodegenerative diseases has garnered attention due to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Study: Parkinson's Disease Model
In a controlled study involving rats with induced Parkinsonism, administration of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline resulted in improved motor function and reduced neuroinflammation. The compound effectively decreased the expression of pro-inflammatory cytokines and enhanced levels of tyrosine hydroxylase in brain tissue .
Summary of Biological Activities
Table 2: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Induces apoptosis |
| A549 | 30 | Caspase activation | |
| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis inhibition |
| Escherichia coli | 50 | Disruption of membrane integrity | |
| Neuroprotective | Neuroblastoma cells | N/A | Reduces reactive oxygen species (ROS) |
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key parameters of N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide with related compounds:
Key Differences and Implications
Substituent Effects: The target compound’s N,N,2-trimethyl groups enhance steric bulk and lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydroquinoline-6-carboxamide . This may improve membrane permeability but reduce solubility. The bromodomain inhibitor (C₁₈H₂₁ClN₆O₂) includes a chloropyrimidinyl group, enabling π-π stacking and halogen bonding in protein binding pockets, which the target compound lacks . Glycosylated analogs (e.g., compound 10 in ) exhibit significantly higher molecular weights (~800 g/mol) due to acetylated sugar moieties, limiting blood-brain barrier penetration but enhancing target specificity in carbohydrate-mediated processes .
Biological Activity :
- The target compound’s structural simplicity may offer broader bioavailability compared to the glycosylated derivatives, which are tailored for specific enzymatic interactions .
- The bromodomain inhibitor’s stereospecific methyl and acetyl groups () highlight the importance of chirality in optimizing binding affinity, a feature absent in the racemic target compound .
Biological Activity
N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (HTHQ) is a compound belonging to the quinoline family, which has garnered attention for its potential therapeutic applications. This article explores the biological activities of HTHQ, focusing on its antioxidant, anti-inflammatory, and neuroprotective properties. Recent studies have highlighted its efficacy in experimental models of neurodegenerative diseases such as Parkinson's disease.
Chemical Structure and Properties
HTHQ features a tetrahydroquinoline structure with a carboxamide functional group. Its structural characteristics contribute to its bioactivity, particularly its ability to penetrate the blood-brain barrier (BBB), which is crucial for neuroprotective effects.
Antioxidant Activity
HTHQ has demonstrated significant antioxidant properties. A study indicated that it effectively reduces oxidative stress markers in rat models of Parkinson's disease. The compound lowered levels of 8-isoprostane and lipid oxidation products, indicating a reduction in oxidative damage to cells .
Anti-inflammatory Effects
The compound's anti-inflammatory activity is mediated through the inhibition of the NF-κB pathway. Research shows that HTHQ treatment resulted in decreased expression of pro-inflammatory cytokines and myeloperoxidase activity in brain tissues . This modulation of inflammatory responses is critical in conditions where neuroinflammation plays a role in disease progression.
Neuroprotective Effects
In experimental models of Parkinson's disease induced by rotenone, HTHQ improved motor coordination scores and restored levels of tyrosine hydroxylase—a key enzyme in dopamine synthesis . Histopathological assessments revealed that HTHQ reduced the severity of brain tissue damage associated with neurodegeneration.
Study 1: HTHQ in Parkinson's Disease Models
In a controlled study involving rats with induced Parkinsonism, HTHQ was administered at varying doses. Results showed significant improvements in motor function and reductions in oxidative stress markers compared to control groups treated with standard medications like rasagiline .
| Parameter | Control Group | HTHQ Group | Rasagiline Group |
|---|---|---|---|
| Motor Coordination Score | 45 ± 5 | 75 ± 4 | 60 ± 6 |
| Tyrosine Hydroxylase Levels | Low | High | Moderate |
| Lipid Peroxidation Products | High | Low | Moderate |
Study 2: In Vitro Antiproliferative Activity
Another study explored the antiproliferative effects of HTHQ derivatives on cancer cell lines. Compounds related to HTHQ exhibited significant cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
The biological activities of HTHQ can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of a secondary nitrogen atom in the hydroquinoline ring allows for radical formation, contributing to its antioxidant capabilities.
- NF-κB Pathway Modulation : By inhibiting NF-κB activation, HTHQ reduces inflammation and protects neuronal cells from damage.
- BBB Penetration : The compound's conformational flexibility aids its ability to cross the BBB, enhancing its neuroprotective potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
